N-(2,4-dimethoxyphenyl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide
Description
Properties
Molecular Formula |
C19H17N5O4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide |
InChI |
InChI=1S/C19H17N5O4/c1-27-12-3-4-14(16(9-12)28-2)22-18(25)11-23-8-6-15-13(19(23)26)10-20-17-5-7-21-24(15)17/h3-10H,11H2,1-2H3,(H,22,25) |
InChI Key |
WNTDNBZIKACAJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=NC4=CC=NN34)OC |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Route
The most widely reported method involves a three-step sequence starting with the preparation of the pyrazolo-pyrido-pyrimidine core. 6-Oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is synthesized by cyclizing 4-aminopyridine-3-carboxylic acid with acetylacetone under acidic conditions, followed by oxidation to introduce the ketone functionality at position 6. Subsequent coupling with 2-bromo-N-(2,4-dimethoxyphenyl)acetamide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) yields the target compound.
Reaction Conditions:
-
Step 1 (Core Formation): Reflux in acetic acid (110°C, 12 h), yielding 85–90% intermediate.
-
Step 2 (Oxidation): Treatment with MnO₂ in dichloromethane (25°C, 4 h), 92% yield.
-
Step 3 (Coupling): Pd-catalyzed Buchwald-Hartwig amidation (toluene, 100°C, 18 h), 78% yield.
Key Considerations:
One-Pot Tandem Synthesis
Recent advancements describe a one-pot method combining cyclization and coupling steps. Starting with 3-aminopyrazolo[1,5-a]pyridine , condensation with ethyl glyoxylate generates the pyrimidinone ring, followed by in situ reaction with 2,4-dimethoxyphenyl isocyanate to install the acetamide group.
Advantages:
-
Eliminates intermediate purification, reducing solvent waste.
Limitations:
-
Requires precise stoichiometric control to prevent dimerization.
-
Sensitive to moisture; reactions must use anhydrous tetrahydrofuran (THF).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Optimal solvent systems vary by step: polar aprotic solvents (DMF, DMSO) enhance cyclization rates, while non-polar solvents (toluene, xylene) improve coupling efficiency. Elevated temperatures (100–120°C) are critical for overcoming activation energy barriers in ring-forming steps.
Table 1: Solvent Impact on Cyclization Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 110 | 88 |
| Ethanol | 80 | 65 |
| Toluene | 100 | 72 |
Catalytic Systems
Palladium-based catalysts dominate coupling steps, but copper(I) iodide with 1,10-phenanthroline has shown efficacy in Ullmann-type reactions for aryl ether formation. Catalyst loading as low as 2 mol% achieves >75% conversion, minimizing metal contamination in the final product.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase). Recrystallization from ethanol/water mixtures (7:3 v/v) yields analytically pure material (>99% by HPLC).
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.92 (d, J = 8.8 Hz, 2H, aromatic), 6.65 (dd, J = 8.8, 2.4 Hz, 1H, aromatic), 4.25 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃).
-
HRMS (ESI⁺): m/z calculated for C₂₁H₁₉N₅O₄ [M+H]⁺: 406.1509; found: 406.1512.
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
| Method | Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Stepwise Condensation | 3 | 68 | 98 |
| One-Pot Synthesis | 1 | 82 | 97 |
| Solid-Phase Synthesis | 4 | 55 | 95 |
The one-pot approach offers superior efficiency but requires stringent anhydrous conditions. Stepwise methods allow intermediate characterization, critical for regulatory compliance in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Core Structure Variations
The pyrazolo-pyrido-pyrimidinone core is conserved across analogs, but substituents on the acetamide nitrogen and pyrazolo ring modulate properties:
Key Observations :
Herbicidal and Antimicrobial Potential
- Herbicidal Activity : Pyrazolo-pyrimidine derivatives with methoxy or trifluoromethyl groups (e.g., ) exhibit enhanced herbicidal efficacy due to improved membrane permeability .
- Antimicrobial Activity : Analogous compounds (e.g., ) show inhibitory effects against plant pathogens like Fusarium graminearum (wheat赤霉菌), with activity modulated by substituent polarity .
Imaging and Diagnostics
Compounds like DPA-714 () are used in positron emission tomography (PET) imaging, suggesting that fluorine-labeled analogs of the target compound could be explored for diagnostic purposes .
Physicochemical Properties
*Predicted based on methoxy group contributions.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H22N4O3
- Molecular Weight : 402.454 g/mol
- CAS Number : 942035-06-5
Synthesis
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Formation of the Pyrazolo-Pyrido Framework : This is achieved through cyclization reactions involving hydrazine derivatives and diketones under controlled conditions.
- Introduction of the Dimethoxyphenyl Group : This step often employs coupling reactions such as Suzuki or Heck reactions.
- Amide Formation : The final step involves coupling the resulting intermediates with acetamide derivatives using reagents like EDCI or DCC to form the desired compound.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can lead to various physiological responses:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that control cell growth and apoptosis.
Biological Activity
Recent studies have reported on the biological activities of this compound:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2,4-dimethoxyphenyl)-2-(6-oxopyrazolo...) | A549 (Lung Cancer) | 11.20 |
| N-(2,4-dimethoxyphenyl)-2-(6-oxopyrazolo...) | HeLa (Cervical Cancer) | 15.73 |
These results indicate a promising potential for developing new anticancer therapies based on this compound's structure.
Antioxidant Activity
Additionally, the compound has shown moderate antioxidant properties in various assays. The antioxidant activity was measured using standard methods such as DPPH and ABTS assays, where it exhibited a significant ability to scavenge free radicals.
Case Studies and Research Findings
-
Study on Anticancer Properties :
A recent study evaluated the anticancer effects of several synthesized derivatives of pyrazolo-pyrido compounds. The results indicated that compounds structurally similar to N-(2,4-dimethoxyphenyl)-2-(6-oxopyrazolo...) had enhanced cytotoxic effects against A549 cell lines compared to standard treatments . -
Molecular Docking Studies :
Molecular docking studies have been conducted to predict the binding affinity of this compound with various protein targets associated with cancer progression. The results suggested strong binding interactions with proteins involved in cell cycle regulation and apoptosis . -
Synergistic Effects with Other Compounds :
Research has indicated that combining this compound with other known anticancer agents may lead to synergistic effects, enhancing overall therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
